molecular formula C9H12N6O4 B1220111 Cytarazid CAS No. 67013-98-3

Cytarazid

Número de catálogo B1220111
Número CAS: 67013-98-3
Peso molecular: 268.23 g/mol
Clave InChI: FEOYKPQEERVCAV-PXBUCIJWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cytarazid, also known as 2′-Azido-2′-Deoxyarabinofuranosylcytosine, is a recently synthesized compound . It has been found to inhibit the in vitro growth of several human cell lines and to prevent the replication of herpes simplex virus types 1 and 2 .


Synthesis Analysis

Cytarazid was recently synthesized and found to inhibit the in vitro growth of several human cell lines . It served as a substrate for cytoplasmic dCyd kinase partially purified from human peripheral chronic lymphocytic leukemia blast cells .


Chemical Reactions Analysis

Cytarazid proved resistant to deamination by human cytidine/dCyd deaminases purified from acute myelocytic leukemia blast cells and from liver . In intact HeLa cells, the triphosphate derivative of Cytarazid was the major drug metabolite formed .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Formulations

Cytarabine, also known as cytosine arabinoside or Ara-C, is primarily used for treating acute myeloid leukemia and lymphocytic leukemias. Its effectiveness as a chemotherapy agent is limited by rapid deamination to uracil arabinoside, an inactive metabolite. To overcome this, various formulations and derivatives of cytarabine have been developed, such as encapsulation into liposomes and derivatives like ancitabine, enocitabine, and cytarabine ocfosfate. These developments aim to protect cytarabine from rapid degradation and improve its pharmacokinetic parameters (Hamada, Kawaguchi, & Nakano, 2002).

Prodrugs and Delivery Systems

The development of cytarabine prodrugs and delivery systems is a significant area of research. This includes the development of amino acid conjugate ValCytarabine and fatty acid derivative CP-4055, which are in clinical trials for leukemia and solid tumors. Liposomal-cytarabine formulations like DepoCyt have been approved for treating lymphomatous meningitis. These advancements in prodrug strategies and delivery systems enhance the half-life, stability, and delivery of cytarabine for more effective cancer therapy (Chhikara & Parang, 2010).

High-Dose Therapy

High-dose cytarabine (HD araC) therapy has been utilized predominantly in consolidation therapy for acute myeloid leukemia (AML) and in patients with relapsed or resistant AML. The optimal use of HD araC is being defined based on leukemia cell karyotype and molecular signature, which is a departure from its historical development that preceded our understanding of AML's heterogeneity (Reese & Schiller, 2013).

Impact on Drug Toxicity and Resistance

Research has also focused on the genetic factors influencing the effectiveness and toxicity of cytarabine. For instance, polymorphisms in genes encoding transporters and enzymes responsible for cytarabine metabolism have been linked to variability in drug sensitivity and toxicity in pediatric acute lymphoblastic leukemia (ALL) (Gabor et al., 2015). Additionally, mechanisms of cytarabine resistance in acute leukemia are being explored to improve treatment efficacy (Li & Bai, 2018).

Optimization for Acute Myeloid Leukemia

Optimizing cytarabine therapy for acute myeloid leukemia has been a key area of research. Studies suggest replacing high-dose cytarabine with an intermediate dose to reduce toxicity without losing efficacy. Understanding how some leukemic stem cells survive cytarabine treatment is crucial for improving therapy outcomes (Momparler, 2013).

Propiedades

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O4/c10-5-1-2-15(9(18)12-5)8-6(13-14-11)7(17)4(3-16)19-8/h1-2,4,6-8,16-17H,3H2,(H2,10,12,18)/t4-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOYKPQEERVCAV-PXBUCIJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytarazid

CAS RN

67013-98-3
Record name Cytarazid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067013983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytarazid
Reactant of Route 2
Cytarazid
Reactant of Route 3
Cytarazid
Reactant of Route 4
Cytarazid
Reactant of Route 5
Cytarazid
Reactant of Route 6
Cytarazid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.